molecular formula C10H10ClF3N4 B2623040 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride CAS No. 2411261-62-4

1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride

Cat. No.: B2623040
CAS No.: 2411261-62-4
M. Wt: 278.66
InChI Key: MQZYLFJTFBVXIB-UHFFFAOYSA-N
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Description

1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl benzyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenyl)methylamine
  • 1-(4-Trifluoromethylphenyl)methylamine

Uniqueness: 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride stands out due to its unique combination of a trifluoromethyl group and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4.ClH/c11-10(12,13)8-3-1-7(2-4-8)5-17-6-9(14)15-16-17;/h1-4,6H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAQANJSWFPRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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